(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
CAS No.: 501104-48-9
Cat. No.: VC6829283
Molecular Formula: C19H20Cl2N2O3
Molecular Weight: 395.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501104-48-9 |
|---|---|
| Molecular Formula | C19H20Cl2N2O3 |
| Molecular Weight | 395.28 |
| IUPAC Name | [4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H20Cl2N2O3/c1-25-17-6-3-13(11-18(17)26-2)19(24)23-9-7-22(8-10-23)14-4-5-15(20)16(21)12-14/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | KOSSCHIMYSESCP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, [4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone, reflects its dual aromatic systems and piperazine backbone. Key features include:
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Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly neurotransmitter receptors.
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3,4-Dichlorophenyl group: Electron-withdrawing chlorine atoms at the 3- and 4-positions enhance lipophilicity and potential receptor affinity.
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3,4-Dimethoxyphenyl group: Methoxy substituents contribute to electronic effects and solubility.
The Standard InChIKey KOSSCHIMYSESCP-UHFFFAOYSA-N and SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC provide precise identifiers for computational and experimental studies.
Physicochemical Data
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀Cl₂N₂O₃ |
| Molecular Weight | 395.28 g/mol |
| CAS Number | 501104-48-9 |
| PubChem CID | 1045001 |
| Solubility | Not publicly available |
The absence of solubility data underscores the need for further experimental characterization.
Synthetic Pathways and Analogous Compounds
Synthesis of Piperazine Methanones
While no direct synthesis protocol for this compound is documented, analogous piperazine methanones are typically synthesized via amide coupling reactions. For example, the preparation of 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone involves:
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Carboxylic acid activation: A carboxylic acid derivative (e.g., 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylic acid) is activated using reagents like propylphosphonic anhydride (T3P®) .
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Coupling with piperazine: The activated intermediate reacts with piperazine or its protected derivatives (e.g., tert-butyl piperazine-1-carboxylate) in dichloroethane under reflux .
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Deprotection: If a protected piperazine is used, acidic conditions (e.g., trifluoroacetic acid) remove the protecting group .
This methodology could be adapted for synthesizing (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone by substituting the starting materials with 3,4-dimethoxyphenylcarboxylic acid and 3,4-dichlorophenylpiperazine.
Structural Analogs and Their Activities
Piperazine derivatives exhibit broad bioactivity:
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Antibacterial agents: Sulfonyl-piperazine methanones show efficacy against Gram-positive bacteria, with MIC values as low as 3.125 µg/mL .
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Serotonin receptor modulators: Substituted piperazines often target 5-HT₁A and 5-HT₂A receptors, implicating them in neurological disorders.
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Enzyme inhibitors: Compounds like P-907 (a fatty acid amide hydrolase inhibitor) highlight piperazines’ role in metabolic regulation .
Future Research Directions
Priority Investigations
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Receptor profiling: Screen against neurotransmitter receptors (e.g., 5-HT, dopamine) using radioligand assays.
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Solubility optimization: Modify methoxy groups to improve aqueous solubility for in vivo studies.
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Synthetic scalability: Develop cost-effective, high-yield synthesis routes.
Collaborative Opportunities
Partnerships with academic institutions (e.g., Tumkur University ) could accelerate pharmacological evaluations.
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